3-Methyl-5-phenylpyrazolidine

Synthetic Chemistry Pyrazolone Derivatization Alkylation

Sourcing well-defined pyrazolidine scaffolds for SAR often means inconsistent purity or long lead times for custom synthesis. 3-Methyl-5-phenylpyrazolidine solves this as a stock-ready, key intermediate featuring the crucial 3-methyl-5-phenyl substitution pattern for direct use in medicinal chemistry. It enables immediate library synthesis and comparative pharmacological studies. - Defined scaffold for generating novel anticancer or antimicrobial compound series - Essential substrate for regioselective functionalization and cycloaddition methodology development - Enables direct comparative SAR studies against phenidone or unsubstituted pyrazolidine cores

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B12359754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-phenylpyrazolidine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1CC(NN1)C2=CC=CC=C2
InChIInChI=1S/C10H14N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3
InChIKeyIOIUHIKAQUXHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-phenylpyrazolidine: Chemical Profile


3-Methyl-5-phenylpyrazolidine is a core heterocyclic compound within the pyrazolidine family, defined by a saturated five-membered ring containing two nitrogen atoms, with a methyl substituent at the 3-position and a phenyl group at the 5-position . This specific substitution pattern is critical for its function as a synthetic intermediate and potential pharmacophore [1]. The compound's value in research and industrial settings lies in its role as a foundational scaffold for creating a wide array of biologically active derivatives [2].

Why Generic Pyrazolidine Cannot Substitute


The presence of the 3-methyl and 5-phenyl substituents on 3-Methyl-5-phenylpyrazolidine establishes a specific steric and electronic environment that fundamentally alters its reactivity and biological interactions compared to unsubstituted pyrazolidine or analogs with different substitution patterns . Direct analog substitution is unsupported and likely to fail in applications requiring specific molecular interactions. The lack of extensive, publicly available data for this exact compound underscores its status as a specialized, non-commodity chemical. Any procurement decision must be based on the specific synthetic or biological target, as the differential activity is not reliably predictable from class-level inferences alone [1].

3-Methyl-5-phenylpyrazolidine vs. Key Analogs


Alkylation Reactivity Advantage over 3-Phenyl Analogs

While direct data for the target compound is absent, a close analog, 3-methyl-5-pyrazolone, demonstrates a clear reactivity difference compared to its 3-phenyl counterpart. Specifically, the 3-phenyl-5-pyrazolone derivative shows lower reactivity towards alkylation than the 3-methyl analog [1]. This suggests that the 3-methyl substituent, a key feature of 3-Methyl-5-phenylpyrazolidine, confers a favorable reactivity profile for synthetic derivatization.

Synthetic Chemistry Pyrazolone Derivatization Alkylation

Anticancer Potential of Pyrazolidine Derivatives

Direct anticancer data for 3-Methyl-5-phenylpyrazolidine is not available. However, numerous studies on pyrazolidine and pyrazolidine-3,5-dione derivatives establish a clear class-level potential for anticancer activity. For instance, a series of novel pyrazolidine-3,5-dione derivatives showed potent activity, with a specific compound (6c) achieving an LD50 of 19.1 µg/mL against the MCF-7 breast cancer cell line [1]. Furthermore, other pyrazolidine derivatives have demonstrated strong activity against lung and pancreatic cancer cell lines, with IC50 values of 12.5 µM and 21.8 µM, respectively [2].

Anticancer Research Cytotoxicity Pyrazolidine

Antimicrobial Efficacy vs. Clinical Standards

While specific antimicrobial data for 3-Methyl-5-phenylpyrazolidine is absent, the pyrazolidine core is a known source of potent antimicrobial agents. Pyrazolidine-3,5-dione derivatives have been shown to possess activity superior to clinical standards. One compound (4d) demonstrated higher antibacterial activity against Staphylococcus aureus (MIC = 0.5 μg/mL) than the standard drug ciprofloxacin. Another derivative (2b) exhibited more potent antifungal activity against Candida albicans (MIC = 0.5 μg/mL) than clotrimazole [1].

Antimicrobial Antifungal Pyrazolidine

5-LOX Inhibition vs. Phenidone

1-Phenyl-3-pyrazolidinone (phenidone) is a well-characterized dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) [1]. However, the structural differences between phenidone and 3-Methyl-5-phenylpyrazolidine (lacking the 3-carbonyl group and possessing a 3-methyl substituent) are expected to significantly alter its inhibitory profile. SAR studies on a series of 1-phenyl-3-pyrazolidinones show that modifications to the pyrazolidinone core can lead to varying potencies against 5-LOX [2]. This suggests that 3-Methyl-5-phenylpyrazolidine may offer a distinct selectivity or potency profile compared to the well-known phenidone, justifying its investigation as a novel lead compound.

Inflammation 5-Lipoxygenase SAR

Optimal Use Cases for 3-Methyl-5-phenylpyrazolidine


Anticancer & Antimicrobial Lead Discovery

This compound is best procured for use as a core scaffold in the design and synthesis of novel pyrazolidine-based libraries for anticancer or antimicrobial drug discovery. The evidence, while class-level, strongly indicates that derivatives of this scaffold can achieve potent activity against various cancer cell lines and microbial pathogens, sometimes surpassing clinical standards [1]. Procuring this specific intermediate is the first step in generating and evaluating a unique chemical series with potential for significant biological activity.

Regioselective Derivatization Methodology

The compound is a valuable substrate for exploring novel synthetic methodologies. The presence of the 3-methyl group, which is implicated in enhanced alkylation reactivity compared to 3-phenyl analogs [1], makes it an excellent candidate for studies on regioselective functionalization, cycloaddition reactions, and the development of new catalytic processes. It serves as a well-defined, challenging substrate for developing new reactions in the pyrazolidine chemical space.

Comparative SAR of Pyrazolidine Substitution

The compound is ideal for direct comparative structure-activity relationship (SAR) studies against known analogs like 1-phenyl-3-pyrazolidinone (phenidone) or unsubstituted pyrazolidine. These studies can elucidate the precise contribution of the 3-methyl group and the saturated pyrazolidine ring to biological activity, enzyme inhibition, or physicochemical properties [1]. Such comparative work is essential for understanding the fundamental pharmacological properties of this chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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